1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole 1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670475
InChI: InChI=1S/C6H5F3IN3O2/c1-2-12-5(10)3(13(14)15)4(11-12)6(7,8)9/h2H2,1H3
SMILES:
Molecular Formula: C6H5F3IN3O2
Molecular Weight: 335.02 g/mol

1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC17670475

Molecular Formula: C6H5F3IN3O2

Molecular Weight: 335.02 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C6H5F3IN3O2
Molecular Weight 335.02 g/mol
IUPAC Name 1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C6H5F3IN3O2/c1-2-12-5(10)3(13(14)15)4(11-12)6(7,8)9/h2H2,1H3
Standard InChI Key KOIZOADUGARKHI-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure is a five-membered heterocyclic pyrazole ring containing two nitrogen atoms at positions 1 and 2. Substitutents are arranged as follows:

  • Position 1: Ethyl group (-CH₂CH₃)

  • Position 3: Trifluoromethyl group (-CF₃)

  • Position 4: Nitro group (-NO₂)

  • Position 5: Iodine atom (-I)

This substitution pattern creates a highly polarized electron distribution, with the nitro and trifluoromethyl groups acting as electron-withdrawing moieties, while the ethyl group provides steric bulk .

Molecular Formula and Weight

The molecular formula is C₆H₅F₃IN₃O₂, derived from the pyrazole backbone (C₃H₂N₂) modified by substituents. The molecular weight is 375.03 g/mol, calculated as follows:

  • Carbon (6 × 12.01) = 72.06

  • Hydrogen (5 × 1.01) = 5.05

  • Fluorine (3 × 19.00) = 57.00

  • Iodine (1 × 126.90) = 126.90

  • Nitrogen (3 × 14.01) = 42.03

  • Oxygen (2 × 16.00) = 32.00
    Total = 72.06 + 5.05 + 57.00 + 126.90 + 42.03 + 32.00 = 375.03 g/mol

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step functionalization of pyrazole precursors. A representative pathway involves:

  • Core Formation: Cyclocondensation of hydrazine with 1,3-diketones to form the pyrazole ring.

  • Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) in acetic acid .

  • Nitration: Introduction of the nitro group at position 4 via mixed acid (HNO₃/H₂SO₄) nitration.

  • Trifluoromethylation: Radical trifluoromethylation at position 3 using Umemoto’s reagent.

  • Ethylation: Alkylation at position 1 with ethyl bromide in the presence of a base (e.g., K₂CO₃).

Key Challenges:

  • Regioselectivity: Competing reactions during nitration and iodination require precise temperature control (-10°C to 0°C) .

  • Functional Group Compatibility: The nitro group’s oxidative nature necessitates protective strategies for subsequent alkylation .

Scale-Up Considerations

Industrial production faces hurdles in:

  • Cost of Iodine: High reagent costs drive research into catalytic iodination methods.

  • Waste Management: Neutralization of acidic byproducts (e.g., H₂SO₄) demands robust filtration systems.

Physicochemical Properties

Physical Properties

PropertyValueMethod of Determination
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point321±42°C (predicted)Group Contribution Method
Density2.35±0.1 g/cm³Computational Prediction
SolubilityInsoluble in H₂O; soluble in DMSO, DMFExperimental Observations

Chemical Stability

  • Thermal Stability: Decomposes above 200°C, releasing NO₂ and I₂ gases.

  • Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

  • Hydrolytic Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) .

Reactivity and Functionalization

Electrophilic Substitution

The iodine atom at position 5 serves as a leaving group, enabling cross-coupling reactions:

  • Sonogashira Coupling: Reacts with terminal alkynes to form 5-alkynyl derivatives (e.g., with phenylacetylene) .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biarylpyrazoles .

Example Reaction:

1-Ethyl-5-iodo-4-nitro-3-CF₃-pyrazole+HC≡CPhPd(PPh₃)₄, CuI1-Ethyl-5-(phenylethynyl)-4-nitro-3-CF₃-pyrazole+HI[4]\text{1-Ethyl-5-iodo-4-nitro-3-CF₃-pyrazole} + \text{HC≡CPh} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{1-Ethyl-5-(phenylethynyl)-4-nitro-3-CF₃-pyrazole} + \text{HI} \quad[4]

Reduction Reactions

The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding 1-ethyl-5-iodo-4-amino-3-(trifluoromethyl)-1H-pyrazole, a precursor for heterocyclic amines.

Applications in Scientific Research

Medicinal Chemistry

  • Anticancer Agents: The trifluoromethyl group enhances membrane permeability, while the nitro group facilitates DNA intercalation. Analogues show IC₅₀ values of 2–5 µM against HeLa cells.

  • Antimicrobials: Nitropyrazoles exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

Material Science

  • Liquid Crystals: Ethyl and trifluoromethyl groups promote mesophase stability in nematic liquid crystals (ΔT = 40–60°C) .

  • Coordination Complexes: Acts as a ligand for Cu(II) and Pd(II), forming complexes with catalytic activity in C–N coupling .

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